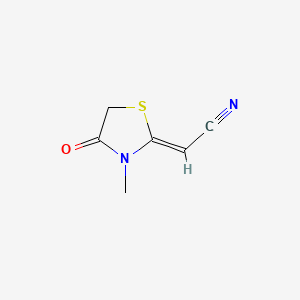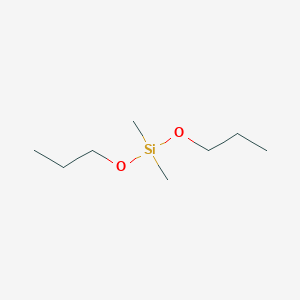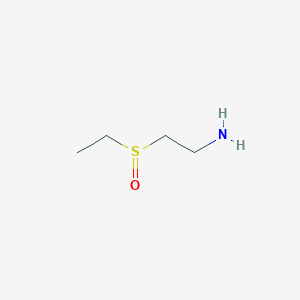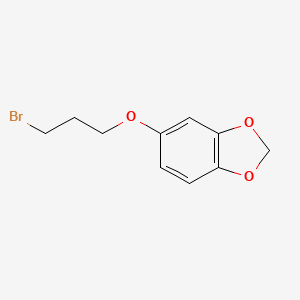
5-(3-bromopropoxy)-2H-1,3-benzodioxole
Overview
Description
The compound “5-(3-bromopropoxy)-2H-1,3-benzodioxole” is a bromo silyl ether . It’s similar to “(3-Bromopropoxy)-tert-butyldimethylsilane”, which can be used as a chemical probe for identifying enzymes involved in phosphatase activity . This molecule has also been shown to have anti-cancer effects in vitro and in vivo assays, by preventing tumor growth and metastasis .
Scientific Research Applications
Benzodioxole Derivatives in Scientific Research
Benzodioxole Compounds in Drug Metabolism Studies
Benzodioxole derivatives, including those with substituents that enhance their reactivity or binding affinities, are frequently investigated for their pharmacokinetic and pharmacodynamic properties. For instance, Saracatinib (AZD-0530), which contains a 1,3-benzodioxole group, has been studied for its metabolism, revealing the formation of reactive intermediates. These studies provide insights into the drug's side effects and suggest pathways for metabolic detoxification (Attwa et al., 2018) https://consensus.app/papers/lcmsms-reveals-formation-orthoquinone-iminium-attwa/6852b4e8602d5728bb30cc0fcdcd94e9/?utm_source=chatgpt.
Synthetic Applications
The Nenitzescu indole synthesis is another area where similar chemical motifs are relevant. This synthesis method, which involves compounds similar to benzodioxoles, is crucial for producing biologically active natural products and drug-like compounds. The methodology demonstrates the significance of such chemical structures in developing new materials and pharmaceuticals (Dumitrascu & Ilies, 2020) https://consensus.app/papers/advances-nenitzescu-synthesis-1990–2019-dumitrascu/018fe0454f1a5072b1aac35b5bb80bc5/?utm_source=chatgpt.
Exploration of Pharmacological Properties
Compounds featuring benzodioxole structures are frequently explored for their pharmacological properties, including mucoactive effects and potential therapeutic applications in respiratory diseases. Ambroxol, a molecule containing bromine and a cyclic structure, serves as a mucoactive agent with extensive use in treating respiratory conditions. Its efficacy and safety profile in pediatric populations highlight the therapeutic potential of such compounds (Kantar et al., 2020) https://consensus.app/papers/overview-efficacy-safety-ambroxol-treatment-acute-kantar/b088ac777a925eee9e15643e306462b8/?utm_source=chatgpt.
Safety and Hazards
The safety data sheet for a similar compound, “3-BROMOPROPOXY-t-BUTYLDIMETHYLSILANE”, mentions that it’s a combustible liquid and irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame . It also causes skin irritation and serious eye irritation .
properties
IUPAC Name |
5-(3-bromopropoxy)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZRLKAMWQNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

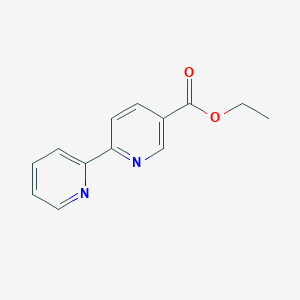
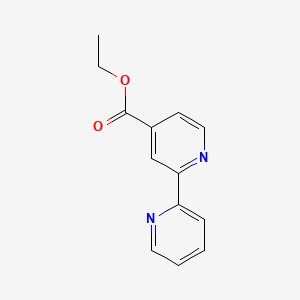
![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
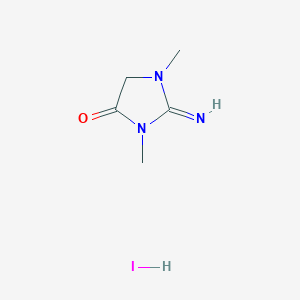

![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
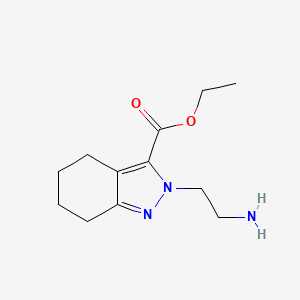

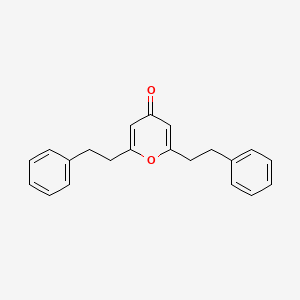
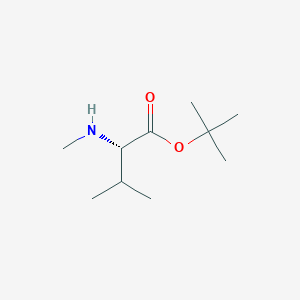
![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
